molecular formula C11H14O B1527861 3-(4-Ethylphenyl)prop-2-en-1-ol CAS No. 1807940-52-8

3-(4-Ethylphenyl)prop-2-en-1-ol

Cat. No.: B1527861
CAS No.: 1807940-52-8
M. Wt: 162.23 g/mol
InChI Key: YHTRWYSKMHZKOT-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)prop-2-en-1-ol is an organic compound belonging to the class of phenylpropenols. It consists of a phenyl ring substituted with an ethyl group at the 4-position and a prop-2-en-1-ol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation Reaction: One common synthetic route involves the hydroboration-oxidation of 4-ethylbenzene-1,2-diol. The reaction proceeds with the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

  • Grignard Reaction: Another method involves the Grignard reaction, where 4-ethylphenyl magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired compound.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the reactions under controlled conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 3-(4-ethylphenyl)prop-2-en-1-one.

  • Reduction: Reduction reactions can convert the compound to 3-(4-ethylphenyl)propan-1-ol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridine.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.

  • Substitution: Typical reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed:

  • Oxidation: 3-(4-ethylphenyl)prop-2-en-1-one

  • Reduction: 3-(4-ethylphenyl)propan-1-ol

  • Substitution: Nitro derivatives, bromo derivatives, etc.

Scientific Research Applications

3-(4-Ethylphenyl)prop-2-en-1-ol has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

3-(4-Ethylphenyl)prop-2-en-1-ol is similar to other phenylpropenols, such as 3-(4-methylphenyl)prop-2-en-1-ol and 3-(4-propylphenyl)prop-2-en-1-ol. its unique ethyl group at the 4-position provides distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Comparison with Similar Compounds

  • 3-(4-methylphenyl)prop-2-en-1-ol

  • 3-(4-propylphenyl)prop-2-en-1-ol

  • 3-(4-butylphenyl)prop-2-en-1-ol

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Properties

IUPAC Name

3-(4-ethylphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8,12H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTRWYSKMHZKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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